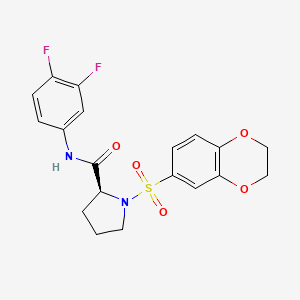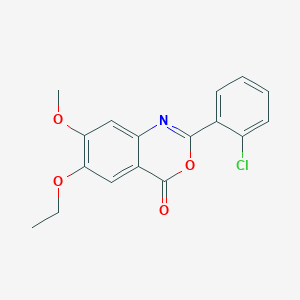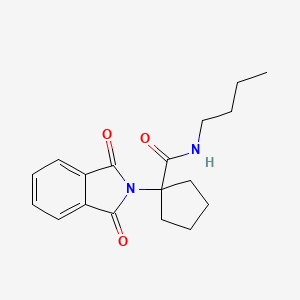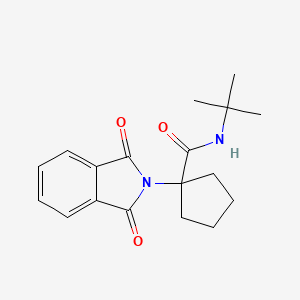
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide involves the inhibition of mitochondrial energy metabolism. This leads to the selective targeting of cancer cells, as they rely heavily on mitochondrial energy metabolism for survival. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in mitochondrial energy metabolism, leading to the disruption of ATP production. CPI-613 has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide in lab experiments is its selective targeting of cancer cells. This makes it a potential candidate for cancer treatment, as it can selectively kill cancer cells without harming healthy cells. However, one of the limitations of using CPI-613 in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of this compound for research purposes.
Direcciones Futuras
There are several future directions for the research of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the further study of its potential applications in cancer treatment. CPI-613 has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the synthesis process of CPI-613 could be optimized to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-methylpropylamine with cyclopentanone to form N-(2-methylpropyl)cyclopentanone. This intermediate is then reacted with phthalic anhydride to form the final product, 1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. CPI-613 has been shown to selectively target cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-19-17(23)18(9-5-6-10-18)20-15(21)13-7-3-4-8-14(13)16(20)22/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWASHPFSDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-(2-methylpropyl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)